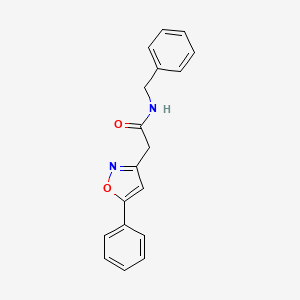

N-benzyl-2-(5-phenylisoxazol-3-yl)acetamide

Description

N-Benzyl-2-(5-phenylisoxazol-3-yl)acetamide is a heterocyclic acetamide derivative featuring a benzyl group attached to the nitrogen atom and a 5-phenylisoxazole moiety at the acetamide’s α-position. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, known for their role in medicinal chemistry due to their metabolic stability and hydrogen-bonding capabilities. This compound is synthesized via condensation reactions between oxazolones and amines under inert conditions, often employing pyridine as a solvent and heat (100°C for 8 hours) to drive the reaction . Its structural uniqueness lies in the phenyl-substituted isoxazole ring, which influences electronic properties and biological interactions.

Properties

IUPAC Name |

N-benzyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c21-18(19-13-14-7-3-1-4-8-14)12-16-11-17(22-20-16)15-9-5-2-6-10-15/h1-11H,12-13H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRUSWZFSDPSZNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CC2=NOC(=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(5-phenylisoxazol-3-yl)acetamide typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving hydroxylamine and a β-keto ester or diketone. This step forms the core isoxazole structure.

Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using phenyl halides and a suitable base.

Formation of the Acetamide Group: The acetamide group is introduced by reacting the isoxazole derivative with acetic anhydride or acetyl chloride in the presence of a base.

Benzylation: The final step involves the benzylation of the nitrogen atom using benzyl chloride and a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide moiety undergoes hydrolysis under acidic or basic conditions. While specific data for this compound is limited, analogous reactions from studies on related structures provide insights:

Key Observations :

-

Hydrolysis rates depend on steric hindrance from the benzyl and isoxazole groups.

-

The isoxazole ring remains stable under mild hydrolysis conditions but may degrade under prolonged heating .

Substitution Reactions

The benzyl and isoxazole groups participate in nucleophilic and electrophilic substitutions:

N-Benzyl Group Substitution

| Reagent | Conditions | Products | Source |

|---|---|---|---|

| Chloroacetyl chloride | DCM, 0°C, 30 min | N-Chloroacetylated derivative | |

| Alkyl halides (e.g., CH₃I) | K₂CO₃, DMF, 60°C, 6 hrs | N-Alkylated acetamides |

Isoxazole Ring Substitution

Electrophilic substitution occurs at the 4-position of the isoxazole ring:

| Reagent | Conditions | Products | Source |

|---|---|---|---|

| HNO₃ (fuming) | H₂SO₄, 0–5°C, 2 hrs | 4-Nitro-5-phenylisoxazol-3-yl acetamide | |

| Br₂ (1 equiv) | AcOH, RT, 1 hr | 4-Bromo-5-phenylisoxazol-3-yl acetamide |

Mechanistic Notes :

-

Nitration and bromination follow electrophilic aromatic substitution (EAS) mechanisms, with regioselectivity dictated by the electron-withdrawing acetamide group .

Oxidation of the Isoxazole Ring

The isoxazole ring undergoes oxidation to form diketones or carboxylic acids:

| Reagent | Conditions | Products | Source |

|---|---|---|---|

| KMnO₄ (aq) | H₂SO₄, 100°C, 4 hrs | 3-Acetamidopropanedioic acid derivatives | |

| Ozone (O₃) | CH₂Cl₂, −78°C, 1 hr | Fragmentation to benzaldehyde and acetamide |

Reduction of the Acetamide Group

Catalytic hydrogenation reduces the amide bond:

| Catalyst | Conditions | Products | Source |

|---|---|---|---|

| LiAlH₄ | THF, reflux, 3 hrs | N-Benzyl-2-(5-phenylisoxazol-3-yl)ethylamine | |

| H₂, Pd/C (10%) | EtOH, RT, 12 hrs | Partial reduction to secondary amine |

Cycloaddition Reactions

The isoxazole ring participates in [3+2] cycloadditions with dipolarophiles:

| Dipolarophile | Conditions | Products | Source |

|---|---|---|---|

| Ethyl acrylate | Toluene, 110°C, 24 hrs | Pyrazole-fused bicyclic adducts | |

| Acetylene | CuI, 80°C, 6 hrs | Isoxazolo-pyridines |

Regioselectivity :

Functionalization via Cross-Coupling

Palladium-catalyzed couplings enable aryl/alkyl group introduction:

| Reaction Type | Catalyst | Products | Source |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | 5-Aryl-substituted isoxazole derivatives | |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | N-Arylated acetamides |

Stability Under Physiological Conditions

Studies on analogous compounds reveal:

Scientific Research Applications

N-benzyl-2-(5-phenylisoxazol-3-yl)acetamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its unique chemical structure.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-benzyl-2-(5-phenylisoxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exhibiting anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Heterocyclic Core : The isoxazole ring in the target compound contrasts with nitroimidazole (Benznidazole) and indole (), which confer varying electronic and steric properties. For instance, nitroimidazoles are redox-active but associated with toxicity (e.g., agranulocytosis) , whereas isoxazoles enhance metabolic stability.

Anti-Inflammatory and Anticancer Potential

- For example, FLAP (5-lipoxygenase-activating protein) inhibitors with similar acetamide backbones show leukotriene synthesis inhibition, a key pathway in inflammation .

- Benznidazole : Used against Chagas disease, but chronic use risks neurotoxicity and agranulocytosis due to nitro group reduction .

- Indole Derivatives : ’s indole-acetamide derivatives may interact with serotonin receptors or kinase pathways, suggesting divergent therapeutic targets compared to isoxazoles.

Physicochemical Properties

Biological Activity

N-benzyl-2-(5-phenylisoxazol-3-yl)acetamide is a compound of significant interest due to its diverse biological activities, including potential antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique isoxazole moiety, which is known to enhance biological activity. The compound's molecular formula is C₁₅H₁₄N₂O₂, with a molecular weight of approximately 258.28 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound can be attributed to its ability to inhibit key cellular processes:

- Microtubule Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

- Caspase Activation : The compound may trigger apoptosis through caspase-3 activation and poly (ADP-ribose) polymerase cleavage, leading to programmed cell death.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. It has been studied against various bacterial strains, showing selective activity against Gram-positive bacteria. The minimal inhibitory concentrations (MICs) for selected strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 64 |

| Escherichia coli | >128 |

Anti-inflammatory Activity

The compound has demonstrated potential anti-inflammatory effects. It may inhibit the cyclooxygenase (COX) enzymes involved in the inflammatory process. A study reported that related compounds showed significant COX-2 inhibition with IC50 values comparable to known anti-inflammatory drugs .

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The cytotoxicity profile is detailed in Table 2.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10 |

| A549 (Lung) | 15 |

| HepG2 (Liver) | 20 |

Case Studies

- Anticonvulsant Activity : A related study on N-benzyl derivatives highlighted their anticonvulsant properties, suggesting that modifications in the structure could enhance efficacy against seizure models .

- SARS-CoV-2 Inhibition : Recent research identified N-benzyl-acetamides as inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). Although not directly related to this compound, these findings indicate the broader potential of benzyl-acetamides in antiviral applications .

Structure–Activity Relationship (SAR)

The SAR analysis reveals that modifications to the benzyl and isoxazole moieties significantly affect biological activity. For instance, substituents on the phenyl ring can enhance lipophilicity and bioavailability, impacting the compound's pharmacological profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.